

Natural Sources of Phenazine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenazine*

Cat. No.: *B080162*

[Get Quote](#)

Abstract

Phenazine compounds represent a large and structurally diverse class of nitrogen-containing heterocyclic secondary metabolites. Primarily of microbial origin, these redox-active pigments play crucial roles in microbial ecology, including antibiotic activity, cell signaling, and facilitating electron transfer. Their broad spectrum of biological activities has garnered significant interest in the fields of drug development, agriculture, and biotechnology. This technical guide provides an in-depth overview of the natural sources of phenazine compounds, their biosynthesis, and methods for their isolation and quantification. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these versatile natural products.

Introduction

Phenazines are characterized by a dibenzopyrazine core structure, which can be variously substituted, leading to a wide array of derivatives with distinct colors and biological functions.^[1] ^[2]^[3] First identified in the 19th century as the blue pigment pyocyanin from *Pseudomonas aeruginosa*, over 150 natural phenazine derivatives have since been discovered.^[4]^[5] These compounds are produced by a variety of bacteria and a single known archaeon, inhabiting diverse environments from soil and marine sediments to plant rhizospheres and clinical settings.^[1]^[3]^[4]

The biological activities of phenazines are extensive, encompassing antimicrobial, antifungal, antitumor, antiparasitic, and insecticidal properties.^[2]^[4] For instance, phenazine-1-carboxylic

acid (PCA) is the active ingredient in a commercial biopesticide, "Shenqinmycin," used in China for controlling fungal diseases in crops.^[4] In a clinical context, phenazines produced by *P. aeruginosa* are recognized as important virulence factors in chronic infections.^[6] This guide delves into the microbial origins of these compounds, the genetic and biochemical pathways governing their synthesis, and the experimental protocols for their study.

Natural Producers of Phenazine Compounds

The ability to synthesize phenazines is distributed across several bacterial phyla, with the majority of producers found within the Proteobacteria and Actinobacteria.^[1] While bacteria are the primary source, a unique membrane-bound phenazine has also been identified in an archaeon.^{[1][5]}

Key Phenazine-Producing Genera:

- **Pseudomonas:** This genus is the most studied group of phenazine producers.^[3] Fluorescent *Pseudomonas* spp., in particular, are well-known for producing a variety of phenazines that contribute to their ability to suppress soilborne plant pathogens.^{[6][7]} *Pseudomonas aeruginosa*, an opportunistic human pathogen, produces the well-known phenazine *pyocyanin*.^{[3][4]}
- **Streptomyces:** Members of this genus, renowned for their production of a vast array of secondary metabolites, also synthesize complex phenazine derivatives.^{[1][4]} Some phenazines from *Streptomyces* spp. exhibit potential as anticancer or anti-infective drugs due to their lower cytotoxicity in eukaryotes compared to some pseudomonad-derived phenazines.^[1]
- **Burkholderia:** This genus includes species that produce phenazines and are often associated with plants and soil.^[1]
- **Pectobacterium:** Certain species within this genus of plant pathogens are also capable of phenazine biosynthesis.^[1]
- **Brevibacterium:** This genus of Gram-positive bacteria includes phenazine-producing species.
^[1]

- Other Bacterial Genera: Phenazine production has also been reported in *Pantoea*, *Vibrio*, *Nocardia*, *Sorangium*, *Erwinia*, and *Pelagiobacter*.^{[3][4]}
- Methanosaerica: The archaeon *Methanosaerica mazei* is a notable exception to the bacterial origin of phenazines, utilizing a membrane-bound phenazine derivative in its methanogenesis pathway.^{[1][8]}

Quantitative Production of Phenazine Compounds

The type and quantity of phenazines produced can vary significantly between different species and even strains of the same species.^[9] Production is often influenced by environmental factors such as nutrient availability, oxygen levels, and cell density through quorum sensing regulation.^{[10][11]} The following tables summarize reported production levels of key phenazine compounds from various natural sources.

Table 1: Production of Phenazine-1-Carboxylic Acid (PCA) and its Derivatives

Producing Organism	Phenazine Compound(s)	Production Level	Reference
Pseudomonas aeruginosa PA1201 (Wild-type)	Phenazine-1-carboxylic acid (PCA)	180 mg/L	[9]
Pseudomonas aeruginosa PA1201 (Engineered)	Phenazine-1-carboxylic acid (PCA)	9800 mg/L	[9]
Pseudomonas chlororaphis 30-84	PCA, 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA)	Not specified quantitatively in the provided text	[9]
Pseudomonas putida O1.phz1	Phenazine-1-carboxylic acid (PCA)	$23.34 \pm 1.06 \mu\text{g/mL}$	[12] [13]
Pseudomonas putida 14.phz1	Phenazine-1-carboxylic acid (PCA)	$79.79 \pm 9.09 \mu\text{g/mL}$	[12] [13]
Pseudomonas putida 14.phz2	Phenazine-1-carboxylic acid (PCA)	80 $\mu\text{g/mL}$ (in oxygen-limited BES)	[12] [13]
Pseudomonas chlororaphis GP72	PCA, 2-hydroxyphenazine (2-OH-PHZ)	Linear response from 10 to 250 $\mu\text{g/mL}$ in validation studies	[14]

Table 2: Production of Pyocyanin (PYO) and Other Phenazines

Producing Organism	Phenazine Compound(s)	Production Level	Reference
Pseudomonas aeruginosa PA14	Pyocyanin (PYO), PCA, Phenazine-1-carboxamide (PCN)	Varies with carbon source	[11]
Pseudomonas putida 14.phz1+	PCA, Pyocyanin (PYO)	PCA: $5.86 \pm 0.30 \mu\text{g/mL}$, PYO: $0.60 \pm 0.15 \mu\text{g/mL}$	[12][13]
Pseudomonas putida 14.phz2+	PCA, Pyocyanin (PYO)	PCA: $22.48 \mu\text{g/mL}$, PYO: $10.29 \mu\text{g/mL}$ (under passive aeration)	[12][13]
Pseudomonas aeruginosa MML2212	Phenazine-1-carboxamide (PCN)	Not specified quantitatively in the provided text	[15]
Pseudomonas aeruginosa	Phenazine-1-carboxamide (PCN)	Enables electron transfer in microbial fuel cells	[16]
Streptomyces cinnamoneus DSM 1042T	Endophenazines A-C, Phenazine-1,6-dicarboxylic acid (PDC)	Not specified quantitatively in the provided text	[17]

Biosynthesis of Phenazine Compounds

The biosynthesis of the core phenazine structure originates from the shikimic acid pathway, a central metabolic route for the production of aromatic compounds.[18] The key precursor is chorismic acid.[18][19] The enzymatic reactions are catalyzed by proteins encoded by the phz operon, which typically includes the genes phzA through phzG.[18][20]

The core pathway leads to the formation of phenazine-1-carboxylic acid (PCA) and/or phenazine-1,6-dicarboxylic acid (PDC), which then serve as precursors for the vast diversity of over 150 known phenazine derivatives.[18][19] These core structures can be modified by

various enzymes to introduce hydroxyl, carboxamide, methyl, and other functional groups.[11][19]

Core Biosynthetic Pathway

The conversion of chorismic acid to the foundational phenazine molecules is a conserved process.[18][20]

- PhzE (Isochorismate synthase): Converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).[5][18]
- PhzD (Isochorismatase): Transforms ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[20]
- PhzF (Isomerase): Catalyzes the isomerization of DHHA.[1][18]
- PhzB: Facilitates the condensation of two molecules of the PhzF product to form the tricyclic intermediate.[18]
- PhzG (FMN-dependent oxidase): Mediates the final oxidation steps to yield the core phenazine scaffold.[18]

The presence or absence of the *phzA* gene is a key determinant in whether an organism produces primarily PCA or a mixture of PCA and PDC.[1]

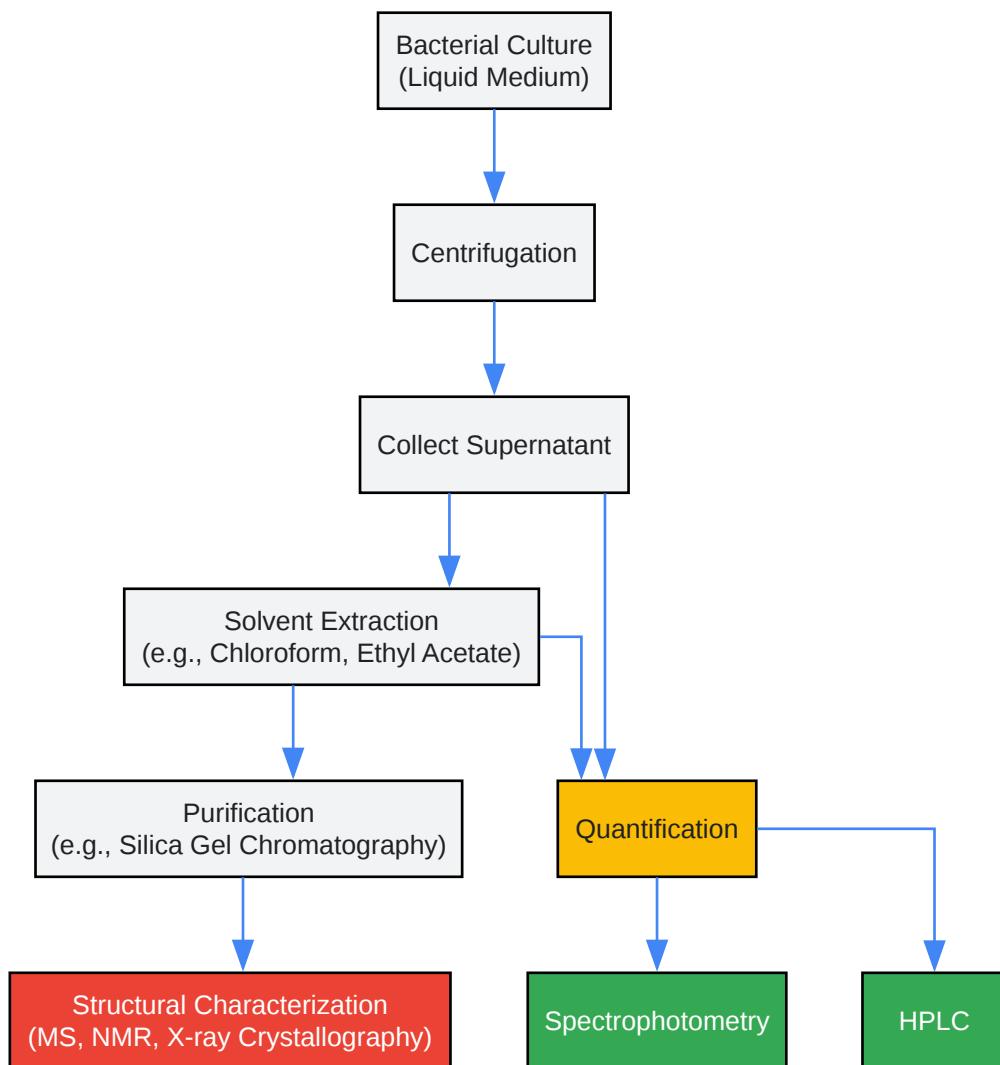
[Click to download full resolution via product page](#)

Core Phenazine Biosynthetic Pathway.

Regulatory Pathways

Phenazine biosynthesis is tightly regulated, often involving quorum sensing (QS) systems.[10] In *P. aeruginosa*, three interconnected QS systems, Las, Rhl, and PQS, control the expression of phenazine biosynthetic genes. The Las system is at the top of this hierarchy, activating the Rhl and PQS systems, which are particularly important in regulating phenazine production.[10]

This complex regulatory network ensures that phenazine production is coordinated with cell density and environmental cues.


[Click to download full resolution via product page](#)

Quorum Sensing Regulation of Phenazine Biosynthesis in *Pseudomonas*.

Experimental Protocols

The study of natural phenazines involves their isolation from microbial cultures, purification, and quantification. The choice of method depends on the specific phenazine and the research objectives.

General Workflow for Phenazine Isolation and Quantification

[Click to download full resolution via product page](#)

General Experimental Workflow for Phenazine Analysis.

Protocol for Spectrophotometric Quantification of Pyocyanin

This method is suitable for the specific and rapid measurement of pyocyanin from liquid cultures of *P. aeruginosa*.^[10]

- Culture Growth: Inoculate *P. aeruginosa* in a suitable liquid medium (e.g., LB or Pseudomonas Broth) and incubate under conditions that promote phenazine production.

- Sample Preparation: Take a 5 mL aliquot of the bacterial culture. Centrifuge at 4,000 rpm for 10 minutes to pellet the cells. Transfer the supernatant to a new tube.
- Extraction: Add 3 mL of chloroform to the supernatant and vortex vigorously. Centrifuge at 4,000 rpm for 10 minutes to separate the phases. The pyocyanin will be in the lower, blue-colored chloroform phase. Carefully transfer the chloroform layer to a new tube.
- Acidification: Add 1.5 mL of 0.2 N HCl to the chloroform extract and vortex. Centrifuge at 4,000 rpm for 5 minutes. The pyocyanin will move to the upper, pink to red-colored aqueous phase.
- Quantification: Transfer the upper aqueous phase to a cuvette. Measure the absorbance at 520 nm. The concentration of pyocyanin (in μ g/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.[10]

Protocol for HPLC Quantification of Phenazines

High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of multiple phenazines simultaneously.[10][12][13]

- Extraction: To 1 mL of culture supernatant, add an equal volume of acidified ethyl acetate (ethyl acetate with 0.1% formic acid).[10] Vortex and centrifuge to separate the phases. Collect the organic phase and evaporate to dryness. Re-suspend the residue in a suitable solvent (e.g., methanol).
- HPLC Analysis:
 - Column: C18 column.[12][13]
 - Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like trifluoroacetic acid (TFA) or formic acid, is commonly used.[12][13]
 - Detection: Use a UV-Vis or Diode Array Detector (DAD). Detection wavelengths are specific to the phenazine of interest (e.g., 366 nm for PCA, 280 nm or 690 nm for PYO).[9][12][13]

- Quantification: Determine the concentration of each phenazine by comparing the peak area from the sample to a standard curve generated using known concentrations of purified phenazine standards.[9]

Protocol for Isolation and Purification of Phenazine-1-carboxamide (PCN)

This protocol is adapted from a study on PCN from *P. aeruginosa* MML2212.[15]

- Fermentation: Culture the producing strain in a suitable medium (e.g., Kings' B broth) in a fermentor.
- Extraction: Isolate the extracellular metabolites from the fermented broth using ethyl acetate extraction.
- Purification: Purify the crude extract using two-step silica-gel column chromatography.
- Crystallization: The purified compound can be crystallized by dissolving it in a suitable solvent (e.g., chloroform) followed by slow evaporation.

Conclusion

Phenazine compounds are a fascinating and important class of microbial natural products. Their widespread distribution among diverse bacterial genera and their varied biological activities underscore their ecological significance and therapeutic potential. This guide provides a foundational understanding of the natural sources, biosynthesis, and experimental analysis of phenazines. Further research into the vast diversity of phenazine producers, the regulation of their biosynthesis, and their modes of action will undoubtedly uncover new applications in medicine, agriculture, and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into the diversity, frequency and ecological roles of phenazines in fluorescent *Pseudomonas* spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Boosting Heterologous Phenazine Production in *Pseudomonas putida* KT2440 Through the Exploration of the Natural Sequence Space [frontiersin.org]
- 13. Boosting Heterologous Phenazine Production in *Pseudomonas putida* KT2440 Through the Exploration of the Natural Sequence Space - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of *Pseudomonas chlororaphis* GP72 by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification, crystal structure and antimicrobial activity of phenazine-1-carboxamide produced by a growth-promoting biocontrol bacterium, *Pseudomonas aeruginosa* MML2212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microbial phenazine production enhances electron transfer in biofuel cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]

- 20. aquila.usm.edu [aquila.usm.edu]
- To cite this document: BenchChem. [Natural Sources of Phenazine Compounds: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080162#natural-sources-of-phenazine-compounds\]](https://www.benchchem.com/product/b080162#natural-sources-of-phenazine-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com